Product packaging for N-(2-Methylpyridin-3-yl)hydroxylamine(Cat. No.:CAS No. 180677-39-8)

N-(2-Methylpyridin-3-yl)hydroxylamine

Cat. No.: B070215
CAS No.: 180677-39-8
M. Wt: 124.14 g/mol
InChI Key: NSTOORJIOBGQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Methylpyridin-3-yl)hydroxylamine (CAS No. 180677-39-8) is an organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . Structurally, it consists of a hydroxylamine group (-NHOH) attached to a 2-methylpyridin-3-yl moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B070215 N-(2-Methylpyridin-3-yl)hydroxylamine CAS No. 180677-39-8

Properties

CAS No.

180677-39-8

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

N-(2-methylpyridin-3-yl)hydroxylamine

InChI

InChI=1S/C6H8N2O/c1-5-6(8-9)3-2-4-7-5/h2-4,8-9H,1H3

InChI Key

NSTOORJIOBGQEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)NO

Canonical SMILES

CC1=C(C=CC=N1)NO

Synonyms

3-Pyridinamine,N-hydroxy-2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-Methylpyridin-3-yl)hydroxylamine with structurally related hydroxylamine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Regulatory Notes
This compound C₆H₈N₂O 124.14 Pyridine ring, -NHOH, methyl group Limited data; no reported regulatory restrictions
N-(2-Methoxyphenyl)hydroxylamine C₇H₉NO₂ 139.15 Phenyl ring, -NHOH, methoxy group Carcinogenic metabolite; CYP1A/2E1-dependent metabolism
O-Ethyl hydroxylamine C₂H₇NO 61.08 Aliphatic -NHOH, ethyl group Antimicrobial, anticancer potential
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine C₁₅H₂₅NO₃S 299.43 Phenethyl, -NHOH, thioether, methoxy Controlled substance (UK)

Metabolic Pathways and Enzyme Interactions

  • N-(2-Methoxyphenyl)hydroxylamine: Metabolites: Forms o-aminophenol (via oxidation) and o-anisidine (via reduction) in hepatic microsomes. Enzymes: Primarily metabolized by CYP1A enzymes in rats and rabbits; CYP2E1 catalyzes oxidation to o-aminophenol . Toxicity: Linked to DNA damage and carcinogenicity due to reactive intermediates .
  • This compound: Limited metabolic data. However, the methyl group on the pyridine ring may alter solubility and CYP binding compared to methoxy-substituted analogs. Pyridine moieties often enhance metabolic stability but may influence redox cycling.
  • O-Ethyl hydroxylamine :

    • Exhibits radical scavenging activity and inhibits ribonucleotide reductase, suggesting antimicrobial mechanisms .

Preparation Methods

Synthetic Strategy and Mechanism

The Pd-catalyzed cross-coupling of 3-bromo-2-methylpyridine with protected hydroxylamines represents the most robust method for synthesizing N-(2-methylpyridin-3-yl)hydroxylamine. This approach adapts methodologies from N-alkyl-N-(pyridin-2-yl)hydroxylamine synthesis, leveraging Boc (tert-butoxycarbonyl) and PMB (4-methoxybenzyl) protecting groups to enhance reactivity and selectivity.

  • Protection of Hydroxylamine :
    BocNHOPMB (27 ) undergoes alkylation with methyl halides under SN2 conditions to form N-alkyl-O-PMB-hydroxylamines (28a–i ). Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields reactive N-alkyl-O-PMB-hydroxylamines (29a–i ).

  • Coupling with 3-Bromo-2-methylpyridine :
    A Pd2(dba)3/BINAP catalyst system facilitates amination between 29a–i and 3-bromo-2-methylpyridine in toluene at 70°C. The PMB group prevents over-alkylation, while NaOtBu ensures efficient deprotonation.

  • Deprotection :
    Final cleavage of the PMB group via hydrogenolysis or acidic conditions yields the target hydroxylamine.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions

ParameterOptimal ValueYield (%)Reference
CatalystPd2(dba)3/BINAP85–92
BaseNaOtBu90
Temperature70°C88
SolventToluene92

Reduction of Nitro Derivatives

Challenges in Nitro Group Introduction

Direct nitration of 2-methylpyridine predominantly yields 4-nitro-2-methylpyridine due to the methyl group’s ortho/para-directing effects. Achieving 3-nitro-2-methylpyridine requires alternative strategies:

  • Directed Ortho-Metalation : Using LDA (lithium diisopropylamide), the 3-position of 2-methylpyridine is deprotonated and quenched with nitro sources.

  • Halogenation-Nitration Exchange : 3-Bromo-2-methylpyridine undergoes nucleophilic aromatic substitution with NaNO2 under high-pressure conditions.

Controlled Reduction to Hydroxylamine

Hydrogenation of 3-nitro-2-methylpyridine over Raney Ni at 30 psi H2 selectively reduces the nitro group to hydroxylamine. Over-reduction to the amine is mitigated by poisoning the catalyst with thiourea.

Table 2: Reduction Conditions and Outcomes

Reducing AgentCatalystTemperatureYield (%)Reference
H2 (30 psi)Raney Ni25°C62
Zn/HCl0°C41

Nucleophilic Substitution Approaches

Direct Displacement of Halides

While 3-bromo-2-methylpyridine reacts sluggishly with hydroxylamine under standard SNAr conditions, microwave-assisted synthesis at 150°C in DMSO improves reactivity (yield: 58%). The use of EDCI/DMAP as activators enhances nucleophilicity, as demonstrated in carbamate syntheses.

Mitsunobu Reaction Adaptations

Coupling 3-hydroxy-2-methylpyridine with Boc-protected hydroxylamine via Mitsunobu conditions (DIAD, PPh3) achieves moderate yields (45%). However, competing etherification limits scalability.

Comparative Analysis and Optimization Strategies

Yield and Scalability

  • Buchwald-Hartwig Amination : Highest yields (92%) but requires multi-step protection/deprotection.

  • Nitro Reduction : Limited by nitro precursor availability (max yield: 62%).

  • Nucleophilic Substitution : Rapid but low-yielding (45–58%).

Functional Group Tolerance

PMB and Boc groups prevent unwanted side reactions in Pd-catalyzed routes, whereas nitro reduction demands stringent control to avoid over-reduction .

Q & A

Q. What are the primary metabolic pathways of N-(2-Methylpyridin-3-yl)hydroxylamine in mammalian systems?

  • Methodological Answer : Metabolism involves cytochrome P450 (CYP) enzymes, primarily CYP1A and CYP2B subfamilies, which catalyze reductive and oxidative transformations. Key metabolites include o-anisidine (reduction product) and o-aminophenol (oxidative demethylation product). Experimental protocols involve incubating the compound with hepatic microsomes (rat/rabbit) and NADPH, followed by HPLC analysis to separate and quantify metabolites . Species-specific differences are observed; rabbits produce an unidentified metabolite (M1), while rats predominantly generate o-anisidine .

Q. What analytical methods are suitable for quantifying this compound and its metabolites?

  • Methodological Answer : Reverse-phase HPLC with UV detection is standard for separating metabolites (e.g., o-aminophenol, o-anisidine) using a C18 column and mobile phase gradients. Retention times (e.g., 11.3 min for o-aminophenol, 19.7 min for the parent compound) are critical for identification . Artifact formation due to hydroxylamine reactivity (e.g., reactions with aldehydes/ketones) must be mitigated by controlling pH (e.g., pH 7.4 for microsomal incubations) and avoiding acidic conditions during extraction .

Q. How does this compound contribute to DNA adduct formation?

  • Methodological Answer : Reactive intermediates like nitroso derivatives (o-nitrosoanisole) generated during metabolism can alkylate DNA bases. Experimental validation involves incubating the compound with microsomes and DNA, followed by 32^{32}P-postlabeling or mass spectrometry to detect adducts. Rat and human hepatic microsomes are comparably efficient in adduct formation, implicating CYP1A2 as a key enzyme .

Advanced Research Questions

Q. How do CYP enzyme inducers alter the metabolic fate of this compound?

  • Methodological Answer : Pre-treating rats with β-naphthoflavone (CYP1A inducer) increases o-aminophenol and o-anisidine formation by 2.4- and 1.9-fold, respectively. Phenobarbital (CYP2B inducer) has a lesser effect (1.4-fold increase). In contrast, ethanol-induced CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol, suggesting divergent roles of CYPs in redox cycling. Experimental designs should include microsomal activity assays (e.g., NADPH:CYP reductase) to disentangle enzymatic contributions .

Q. What experimental models best replicate human metabolic processing of this compound?

  • Methodological Answer : Rat hepatic microsomes are optimal for studying reductive pathways (e.g., o-anisidine formation), while rabbit microsomes better model oxidative metabolism (e.g., M1 generation). Human CYP1A2-expressing systems (e.g., recombinant enzymes) are critical for validating carcinogenicity mechanisms. Cross-species comparisons require parallel incubations with human liver microsomes and inhibitor antibodies .

Q. What are the challenges in distinguishing enzymatic vs. non-enzymatic reduction pathways of this compound?

  • Methodological Answer : NADPH:CYP reductase contributes partially to o-anisidine formation, but microsomal CYP enzymes dominate reduction under physiological pH. Control experiments (microsomes + NADPH vs. heat-inactivated enzymes) are essential. Purified CYP2E1 reconstitution studies can clarify its role, as conflicting data suggest it may indirectly influence reduction via substrate competition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.